![molecular formula C19H14O3 B147695 Aurin CAS No. 603-45-2](/img/structure/B147695.png)
Aurin
Overview
Description
Aurin, also known as rosolic acid, is an organic compound that forms yellowish or deep-red crystals with a greenish metallic luster . It is a poisonous red dye used chiefly as an indicator and dye intermediate .
Synthesis Analysis
Aurin was first prepared in 1834 by the German chemist Friedlieb Ferdinand Runge, who obtained it by distilling coal tar . More recently, Aurin tricarboxylic acid was synthesized via the condensation of aldehyde and acid in the presence of sodium nitrite. This was then converted into a metal-organic framework using copper salt to increase its conductivity .Molecular Structure Analysis
The molecular formula of Aurin is C19H14O3 . It forms yellowish or deep-red crystals with a greenish metallic luster .Chemical Reactions Analysis
Aurin tricarboxylic acid was synthesized via the condensation of aldehyde and acid in the presence of sodium nitrite. This was then converted into a metal-organic framework using copper salt to increase its conductivity . The electrochemical performance of the modified Aurin Tricarboxylic acid copper metal-organic framework (ATC-MOF) was studied using various techniques .Physical And Chemical Properties Analysis
Aurin has a molecular weight of 290.3 g/mol . It is practically insoluble in water, freely soluble in alcohol, and soluble in strong acids to form a yellow solution, or in aqueous alkalis to form carmine red solutions .Scientific Research Applications
Urban and Built Environment Research
Aurin has been instrumental in the development of the Australian Urban Research Infrastructure Network (AURIN) . This platform leverages Cloud resources to provide federated data access and scalable data processing, particularly for data-intensive spatial analysis. It supports integrated workflows to define and enact scientific processes, aiding urban research activities.
Hydroponic Agriculture
In hydroponics, Aurin-based fertilizers have been evaluated for tomato cultivation . The research focused on sustainable integration of recycling fertilizers, creating a nutrient cycling concept for horticulture. Aurin variants were tested against standard synthetic mineral fertilization, examining their impact on greenhouse gas emissions and plant growth.
pH Indicator and Dye Manufacturing
Rosolic acid serves as a pH indicator in the range of 5.0 to 6.8 and acts as an intermediate in dye manufacturing . Its color-changing properties upon pH variation make it valuable for various scientific and industrial applications, including quality control and research experiments.
Biological Research
Aurin is involved in the activation of heme oxygenase and the inhibition of DNA fragmentation . These properties make it useful in biological research, particularly in studies related to cell biology and genetics, where understanding the mechanisms of these processes is crucial.
Microbiology
Rosolic acid finds application in the selective isolation of coliform bacteria . Its ability to inhibit the growth of non-coliform bacteria while allowing coliform bacteria to grow makes it an essential compound in water quality testing and microbiological research.
Environmental Science
The compound has been part of studies that explore the potential contribution of urine source separation to the Sustainable Development Goals (SDGs) agenda . Research in this field can lead to significant environmental benefits and advancements in sustainable urban water management.
Mechanism of Action
Target of Action
Mode of Action
The specific interaction of aurin with its target, LsrK, can impair the quorum-sensing cascade, potentially reducing bacterial pathogenicity . This interaction can lead to changes in bacterial communication and behavior, influencing their ability to form biofilms and coordinate group behaviors .
Biochemical Pathways
Pharmacokinetics
It is known that aurin forms yellowish or deep-red crystals with a greenish metallic luster . It is practically insoluble in water but freely soluble in alcohol . It is also soluble in strong acids, forming a yellow solution, and in aqueous alkalis, forming carmine red solutions .
Result of Action
Action Environment
The efficacy of aurin can be influenced by various environmental factors. For instance, its solubility can be affected by the pH of the environment . Additionally, the presence of alcohol or strong acids can enhance its solubility, potentially influencing its action, efficacy, and stability . .
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-[bis(4-hydroxyphenyl)methylidene]cyclohexa-2,5-dien-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14O3/c20-16-7-1-13(2-8-16)19(14-3-9-17(21)10-4-14)15-5-11-18(22)12-6-15/h1-12,20-21H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYEHYMARPSSOBO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)C=CC1=C(C2=CC=C(C=C2)O)C3=CC=C(C=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2022387 | |
Record name | Aurin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2022387 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Deep red solid; Technical product may be yellowish-brown with a dark green metallic fracture; [Merck Index] Dark red powder; [Sigma-Aldrich MSDS] | |
Record name | Aurin | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/12002 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Aurin | |
CAS RN |
603-45-2 | |
Record name | Aurin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=603-45-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Aurin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000603452 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Aurin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7805 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,5-Cyclohexadien-1-one, 4-[bis(4-hydroxyphenyl)methylene]- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Aurin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2022387 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-[bis(p-hydroxyphenyl)methylene]cyclohexa-2,5-dien-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.129 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | AURIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/85N4AK3JAU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of aurin in malignant melanoma cells?
A1: Aurin acts as a geldanamycin-competitive Hsp90α-antagonist []. This means it binds to and inhibits the activity of Hsp90α, a chaperone protein essential for the stability and function of numerous client proteins involved in cell survival and proliferation. This inhibition leads to proteotoxic stress, ultimately triggering Noxa-dependent apoptosis [] in melanoma cells.
Q2: How does aurin induce proteotoxic stress in cells?
A2: Aurin's inhibition of Hsp90α disrupts cellular proteostasis by: * Impairing proteasome function, leading to increased protein ubiquitination []. * Triggering the early unfolded protein response (UPR) signaling pathway, evidenced by increased phosphorylation of PERK and eIF2α, and upregulation of CHOP []. * Inducing oxidative stress and depleting glutathione levels [].
Q3: Is aurin's effect on melanoma cells selective?
A3: Studies suggest that aurin preferentially targets malignant melanoma cells over non-malignant skin cells. While aurin induces the heat shock response in both cell types, it selectively triggers apoptosis in melanoma cells without affecting the viability of non-malignant fibroblasts, keratinocytes, or melanocytes [].
Q4: What is the molecular formula and weight of aurin?
A4: Aurin, also known as rosolic acid, has the molecular formula C19H14O3 and a molecular weight of 290.3 g/mol.
Q5: What is the chemical structure of aurin?
A5: Aurin is a triphenylmethane derivative characterized by a central carbon atom bonded to three aromatic rings, with one of the rings bearing a quinone methide moiety.
Q6: Have computational methods been used to study aurin?
A8: Yes, molecular docking and ATPase inhibition analyses were used to support the finding that aurin acts as a geldanamycin-competitive Hsp90α-antagonist []. Additionally, a molecular dynamics simulation was performed on the complex of HIV-1 integrase and aurintricarboxylic acid (ATA) []. This simulation demonstrated the stability of the complex and identified two stable hydrogen bonds between the integrase and ATA [].
Q7: How does the presence of carboxylic acid groups affect aurin's biological activity?
A9: Studies comparing aurin and its derivative, aurintricarboxylic acid (ATA), provide insights into the importance of carboxylic acid groups. While both compounds share structural similarities, ATA exhibits distinct biological activities not observed with aurin. For instance, ATA effectively inhibits angiogenesis in the chick chorioallantoic membrane, whereas aurin does not demonstrate this activity []. This difference suggests that the presence of carboxylic acid groups is crucial for ATA's anti-angiogenic properties [].
Q8: Does the triphenylmethane ring system contribute to aurin's inhibitory effects on protein synthesis?
A10: Research indicates that both the triphenylmethane ring system and the carboxylic acid groups are essential for aurintricarboxylic acid's (ATA) inhibitory activity on cell-free protein synthesis []. Analogues lacking either of these structural features showed significantly reduced or abolished inhibitory effects, highlighting their importance for ATA's mechanism of action in protein synthesis inhibition.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.